

# Technical Guide: Boc-Lisdexamfetamine in Drug Development

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This technical guide provides an in-depth overview of **Boc-Lisdexamfetamine**, a key intermediate in the synthesis of Lisdexamfetamine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, synthesis, and analytical characterization.

### **Chemical Identity: CAS Number and Synonyms**

**Boc-Lisdexamfetamine** is a protected form of Lisdexamfetamine, where one or both amino groups of the lysine moiety are protected by a tert-butyloxycarbonyl (Boc) group. The mono-Boc protected version has the CAS number 2726572-58-1. However, in many synthetic procedures, a di-Boc protected lysine is used, leading to the formation of Bis(tert-Butoxycarbonyl) Lisdexamfetamine as the primary intermediate.

Table 1: Chemical Identifiers for Boc-Protected Lisdexamfetamine Derivatives



Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Synonyms
Boc- Lisdexamfetamin e	2726572-58-1	C20H33N3O3	363.5	t-BOC- Lisdexamfetamin e; tert-butyl ((S)-5-amino-6- oxo-6-(((S)-1- phenylpropan-2- yl)amino)hexyl)c arbamate
Bis(tert- Butoxycarbonyl) Lisdexamfetamin e	819871-13-1	C25H41N3O5	463.6	(Boc-Lys(Boc)-D-amphetamine); Di-tert-butyl ((S)-6-oxo-6- (((S)-1- phenylpropan-2- yl)amino)hexane- 1,5- diyl)dicarbamate

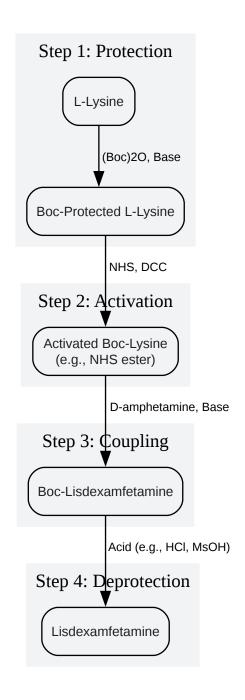
## Synthesis of Lisdexamfetamine via a Boc-Protected Intermediate

The synthesis of Lisdexamfetamine typically involves the coupling of a Boc-protected L-lysine derivative with D-amphetamine, followed by the deprotection of the Boc group(s).

## **General Synthetic Workflow**

The overall synthetic strategy is a multi-step process that begins with the protection of L-lysine, followed by amide bond formation with D-amphetamine, and concludes with deprotection to yield the final active pharmaceutical ingredient.





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Synthetic workflow for Lisdexamfetamine.

## **Experimental Protocol: Synthesis of Bis-Boc-Lisdexamfetamine and Deprotection**

The following protocol is a composite of methodologies described in the scientific literature.[1] [2][3]



#### Materials:

- Nα,Nε-bis(tert-Butoxycarbonyl)-L-lysine (Boc-Lys(Boc)-OH) or its activated ester (e.g., N-hydroxysuccinimide ester, Boc-Lys(Boc)-OSu)
- D-amphetamine
- Coupling agents (if starting from the free acid), e.g., N,N'-dicyclohexylcarbodiimide (DCC)
- Base, e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
- Solvent, e.g., 1,4-dioxane or 2-methyltetrahydrofuran (2-MeTHF)
- Acid for deprotection, e.g., methanesulfonic acid or 4M HCl in dioxane
- Organic solvents for workup and purification

#### Procedure:

- · Coupling Reaction:
  - Dissolve Boc-Lys(Boc)-OSu in 1,4-dioxane under an inert atmosphere.
  - Add a base such as DIPEA to the mixture.
  - Slowly add a solution of D-amphetamine in 1,4-dioxane to the reaction mixture.
  - Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup and Purification of the Intermediate:
  - Upon reaction completion, quench the reaction with water.
  - The crude Bis-Boc-Lisdexamfetamine can be purified by phase extractions with aqueous solutions to remove unreacted starting materials and by-products.[4] In some lab-scale preparations, flash column chromatography is employed for purification.[2][3]
- Deprotection:



- Dissolve the purified Bis-Boc-Lisdexamfetamine in a suitable solvent such as ethanol or 2-MeTHF.[2][4]
- Slowly add methanesulfonic acid to the solution.
- Heat the reaction mixture (e.g., to 55-60°C) and stir for several hours to ensure complete removal of the Boc protecting groups.[2][4]
- Cool the reaction mixture to room temperature to allow the Lisdexamfetamine dimesylate salt to precipitate.
- Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the final product.

### **Analytical Characterization**

The purity and identity of **Boc-Lisdexamfetamine** and the final product are typically assessed using chromatographic and spectroscopic techniques.

#### **High-Performance Liquid Chromatography (HPLC)**

HPLC is a crucial analytical tool for monitoring reaction progress and determining the purity of **Boc-Lisdexamfetamine** and Lisdexamfetamine.[1]

Table 2: Typical HPLC Parameters for Lisdexamfetamine and Related Substances[5]



Parameter	Description	
Column	YMC-Pack ODS-AQ S5 120A (250 x 4.6 mm, 5 μm) or equivalent C18 column	
Mobile Phase	Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% aqueous methanesulfonic acid)	
Flow Rate	Typically 0.9 - 1.0 mL/min	
Column Temperature	~42°C	
Detection	UV at a suitable wavelength	
Injection Volume	5 μL	

Purity levels of over 99% are often achieved and verified by HPLC analysis.[1]

#### **Spectroscopic Data**

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the intermediates and the final product.

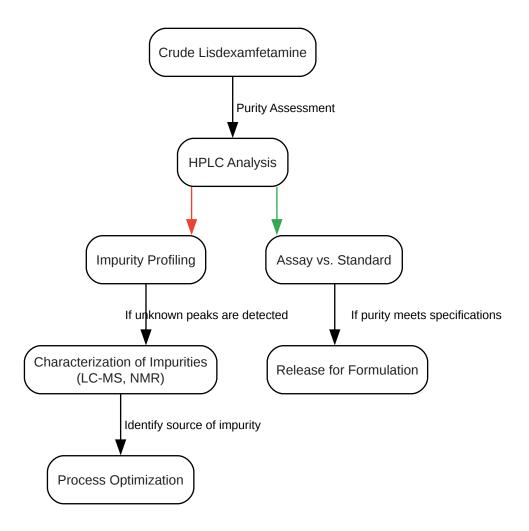
Table 3: Spectroscopic Data for Mono-Boc-Lisdexamfetamine Impurities[5]

Data Type	Impurity F (ε-Boc)	Impurity G (α-Boc)
HRMS [M+H]+ (m/z)	364.2595	364.2590
Elemental Composition	C20H34N3O3	C20H34N3O3
¹H-NMR (δ, ppm)	1.37 (Boc)	3.98 (H-2)
<sup>13</sup> C-NMR (δ, ppm)	77.73 (Boc C), 28.74 (Boc CH3)	-

## **Logical Workflow for Quality Control**

A robust quality control workflow is essential to ensure the purity and identity of the final Lisdexamfetamine product.





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Quality control workflow for Lisdexamfetamine.

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